molecular formula C12H7BrN2OS2 B2384642 N-(6-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide CAS No. 313405-20-8

N-(6-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2384642
CAS No.: 313405-20-8
M. Wt: 339.23
InChI Key: PBTDVLHIEJPHGQ-UHFFFAOYSA-N
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Description

N-(6-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a benzothiazole core substituted with a bromine atom at the 6-position and a thiophene-2-carboxamide group at the 2-position. This scaffold is of significant interest in medicinal chemistry due to the bioactivity of benzothiazole derivatives, particularly in anticancer, anticonvulsant, and enzyme inhibition applications.

Properties

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrN2OS2/c13-7-3-4-8-10(6-7)18-12(14-8)15-11(16)9-2-1-5-17-9/h1-6H,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBTDVLHIEJPHGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrN2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide typically involves the condensation of 2-aminothiophenol with an appropriate brominated aromatic aldehyde, followed by cyclization to form the benzothiazole ring. The thiophene-2-carboxamide moiety is then introduced through a coupling reaction. Common reaction conditions include the use of ethanol as a solvent and piperidine as a catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N-(6-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Typical conditions involve moderate temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(6-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide exhibit anticancer properties. The benzothiazole core is known for its ability to inhibit specific enzymes involved in cancer cell proliferation. For instance, studies have shown that derivatives can target tubulin polymerization, disrupting the mitotic spindle formation essential for cancer cell division.

Antimicrobial Properties

Benzothiazole derivatives have been documented to possess antimicrobial activity against various pathogens. The presence of the bromine atom enhances the lipophilicity of the compound, potentially improving its membrane permeability and efficacy against bacterial strains.

Study on Antitubercular Activity

A study conducted on benzothiazole derivatives demonstrated their effectiveness against Mycobacterium tuberculosis. The specific compound this compound was found to inhibit the growth of resistant strains by targeting the ATP synthase enzyme essential for bacterial energy metabolism.

In Vivo Studies

In vivo studies using animal models have shown that similar compounds can reduce tumor sizes significantly when administered in controlled doses. These findings support further exploration into the therapeutic potential of this compound in oncology.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with other benzothiazole derivatives:

Compound Name Structural Features Biological Activity
BenzothiazoleBasic structure; lacks bromine substitutionAntimicrobial properties
2-Amino BenzothiazoleContains an amino group; simpler structureAnti-inflammatory effects
6-Methyl BenzothiazoleMethyl substitution instead of bromineAnticancer activity

The unique combination of halogenation and amine functionality in this compound enhances its binding properties and biological efficacy compared to other derivatives.

Mechanism of Action

The mechanism of action of N-(6-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects. In cancer cells, it may induce apoptosis by disrupting cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Benzothiazole Ring

N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
  • Key Difference : Methoxy (-OCH₃) replaces bromine at the 6-position.
  • Impact :
    • Electron Effects : Methoxy is electron-donating, reducing electrophilicity compared to bromine.
    • Physicochemical Properties :
  • Molecular Weight: 290.36 vs. 354.23 (bromo analogue).
  • logP: Higher lipophilicity in bromo derivative due to bromine’s hydrophobic character.
    • Bioactivity : Methoxy derivatives are less likely to participate in halogen bonding, a critical interaction in enzyme inhibition .
N-(6-nitro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
  • Key Difference: Nitro (-NO₂) replaces bromine.
  • Impact :
    • Electron Effects : Strong electron-withdrawing nitro group increases reactivity.
    • Bioactivity : Nitro-substituted benzothiazoles are often associated with enhanced antimicrobial activity but may exhibit higher toxicity .

Variations in the Carboxamide Group

N-(6-bromo-1,3-benzothiazol-2-yl)-3-methoxybenzamide
  • Key Difference : 3-Methoxybenzamide replaces thiophene-2-carboxamide.
  • Impact :
    • Steric Effects : The bulkier benzamide group may hinder target binding.
    • Physicochemical Properties :
  • Molecular Weight: 363.23 vs. 354.23.
  • logP: 4.679 (similar to bromo-thiophene analogue).
N-(6-bromo-1,3-benzothiazol-2-yl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide
  • Key Difference: Quinolinecarboxamide replaces thiophene-2-carboxamide.
  • Molecular Weight: 480.4 vs. 354.23, affecting pharmacokinetics (e.g., absorption) .

Bioactivity Comparisons

Anticancer Activity
  • N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide (5f) :
    • Activity : Significant cytotoxic and cytostatic effects.
    • Comparison : Bromo substitution may enhance apoptosis induction compared to dichlorobenzyl derivatives .
Enzyme Inhibition
  • N-(4-ethoxy-8-methyl-2-quinazolinyl)guanidine: Activity: No similarity to known inhibitors, highlighting the unique role of the thiophene-carboxamide group in target binding .
  • STOCK1S-82005 (IC₅₀ = 27 μmol/L) :
    • Comparison : Bromo-thiophene derivatives may exhibit lower IC₅₀ values due to improved halogen bonding .
Anticonvulsant Activity
  • N-(6-substituted-1,3-benzothiazol-2-yl)semicarbazones :
    • Activity : Compounds with electron-withdrawing groups (e.g., bromo) showed 100% protection in MES models at 30 mg/kg .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight logP H-Bond Donors H-Bond Acceptors Polar Surface Area (Ų)
Target Compound 354.23 ~4.6 1 4 ~40.6
N-(6-methoxy analogue) 290.36 ~3.2 1 4 40.6
N-(6-nitro analogue 365.78 ~2.8 1 5 53.2
N-(3-methoxybenzamide analogue) 363.23 4.679 1 4 40.6

Key Observations :

  • Thiophene-2-carboxamide maintains a balanced polar surface area (~40 Ų), favorable for oral bioavailability.

Biological Activity

N-(6-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the realms of antimicrobial and anticancer properties. This article provides an overview of its biological activity, synthesis methods, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H6BrN3O3S2C_{12}H_6BrN_3O_3S_2, with a molecular weight of approximately 384.22 g/mol. The compound features a benzothiazole moiety fused with a thiophene ring and a carboxamide functional group. The presence of bromine and nitro groups significantly influences its electronic properties and biological activity .

Antimicrobial Properties

Research indicates that benzothiazole derivatives exhibit notable antibacterial activity. This compound has been shown to inhibit bacterial growth through mechanisms such as:

  • Disruption of DNA replication : This is achieved by inhibiting essential enzymes like DNA gyrase.
  • Interference with the ubiquitin-proteasome system : This can lead to apoptosis in bacterial cells.

Anticancer Activity

The compound has also demonstrated potential anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells, particularly through interactions with the mitochondrial Bcl-2 protein, which is crucial for regulating cell death . The following table summarizes findings from various studies on the anticancer activity of related compounds:

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
This compoundHCT-116 (colon cancer)12.5Induction of apoptosis
Analog Compound IMCF-7 (breast cancer)8.0Bcl-2 inhibition
Analog Compound IIHeLa (cervical cancer)15.0Cell cycle arrest

These findings suggest that modifications to the compound's structure can enhance its binding properties and biological efficacy against various cancer cell lines.

Case Studies

  • MTT Assays : In a study utilizing MTT assays against HCT-116 cells, this compound exhibited moderate cytotoxicity with an IC50 value indicating effective growth inhibition compared to normal cell lines .
  • Structure Modification : A derivative conjugated with a 1,2,3-triazole ring showed improved anticancer activity while maintaining low toxicity against normal cells. This suggests that structural modifications can lead to enhanced therapeutic profiles .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Substitution Reactions : Introducing different substituents at the benzothiazole or thiophene positions to optimize biological activity.

This flexibility allows for the development of analogs with potentially enhanced properties.

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